3-(4-Cyclohexylphenyl)pyridin-2-amine
Description
3-(4-Cyclohexylphenyl)pyridin-2-amine is a pyridine derivative featuring a cyclohexylphenyl substituent at the 3-position and an amine group at the 2-position of the pyridine ring. This structural motif is significant in medicinal chemistry due to the pyridine core’s versatility in drug design, enabling hydrogen bonding, π-π interactions, and modulation of pharmacokinetic properties.
Properties
Molecular Formula |
C17H20N2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C17H20N2/c18-17-16(7-4-12-19-17)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2,(H2,18,19) |
InChI Key |
RXRMZFDXJYDCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=C(N=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key substituent variations in pyridin-2-amine derivatives influence molecular weight, solubility, and logP (lipophilicity):
*Calculated based on molecular formula (C₁₇H₂₁N₂).
Observations :
- Cyclohexylphenyl vs. Benzyloxy (3BPA) : The cyclohexyl group is bulkier and more lipophilic than benzyloxy, likely reducing aqueous solubility but improving membrane permeability. 3BPA’s thermal stability under DFT simulations suggests robust electronic properties under stress .
- Piperazine substituents : The 4-methylpiperazine group () introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic cyclohexylphenyl. This may enhance solubility but reduce blood-brain barrier penetration compared to the target compound.
Anti-Inflammatory Activity (TAC5 Series)
The TAC5 analogs, including 3-((4-aminobenzyl)oxy)pyridin-2-amine (TAC5-a), exhibit potent inhibition of TLR3/7/8/9-mediated NF-κB activation, suppressing TNF-α and IL-6 in macrophages . The benzyloxy substituent with an amino group (TAC5-a) enhances activity compared to unmodified 3BPA, highlighting the role of electron-donating groups in TLR antagonism. In contrast, the cyclohexylphenyl group in the target compound may favor interactions with hydrophobic TLR domains but lacks the polar functionality of TAC5-a.
Antioxidant Activity (Morpholinyl Derivatives)
A morpholinyl-substituted pyridin-2-amine (4-methyl-6-[2-(5-morpholin-4-ylpyridin-3-yl)ethyl]pyridin-2-amine) demonstrated antioxidant activity via docking studies with Protein Data Bank entry 5FVP . The morpholine ring’s oxygen atom facilitates hydrogen bonding with antioxidant enzymes, a feature absent in the cyclohexylphenyl analog. This suggests that polar substituents are critical for antioxidant efficacy.
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